

Technical Guide to the Spectral Analysis of (Indolin-4-yl)methanol

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Compound of Interest

Compound Name: (Indolin-4-yl)methanol

Cat. No.: B152004


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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral data for **(Indolin-4-yl)methanol**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are supported by established spectroscopic principles and data from closely related analogous structures. Detailed experimental protocols for acquiring NMR, IR, and MS spectra are also provided to guide researchers in their own analytical work.

Chemical Structure and Properties

- IUPAC Name: **(Indolin-4-yl)methanol**
- CAS Number: 905274-11-5
- Molecular Formula: C₉H₁₁NO
- Molecular Weight: 149.19 g/mol
- Structure:  (Indolin-4-yl)methanol Chemical Structure

Predicted Spectral Data

The following tables summarize the predicted spectral data for **(Indolin-4-yl)methanol**. These predictions are based on computational models and analysis of spectral data from analogous compounds such as indoline and other substituted indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.10	t	1H	H-6
~6.85	d	1H	H-5
~6.70	d	1H	H-7
~4.70	s	2H	-CH ₂ OH
~3.65	t	2H	H-2
~3.10	t	2H	H-3
~2.00 (broad s)	s	1H	-OH
~4.50 (broad s)	s	1H	-NH

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~150.0	C-7a
~130.0	C-3a
~128.0	C-6
~125.0	C-4
~118.0	C-5
~110.0	C-7
~65.0	-CH ₂ OH
~47.0	C-2
~30.0	C-3

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (alcohol), N-H stretch (amine)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
~1600, ~1480	Medium	Aromatic C=C skeletal vibrations
~1450	Medium	CH ₂ scissoring
~1250	Medium	C-N stretch
~1050	Strong	C-O stretch (primary alcohol)
~750	Strong	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value	Relative Intensity	Proposed Fragment Ion
149	High	$[M]^+$ (Molecular Ion)
131	Medium	$[M - H_2O]^+$
120	Medium	$[M - CH_2OH]^+$
118	High	$[M - CH_2OH - H_2]^+$ or [Indole] ⁺ fragment
91	Medium	Tropylium ion fragment

Experimental Protocols

The following sections detail standard experimental procedures for obtaining NMR, IR, and MS spectra of organic compounds like **(Indolin-4-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of **(Indolin-4-yl)methanol** for ¹H NMR and 20-50 mg for ¹³C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.
- **Internal Standard:** If quantitative analysis or precise chemical shift referencing is required, add a small amount of an internal standard such as tetramethylsilane (TMS).

- Capping and Labeling: Securely cap the NMR tube and label it clearly.

3.1.2. Instrument Parameters (Typical for a 500 MHz Spectrometer)

- ^1H NMR:
 - Pulse Program: Standard single-pulse (zg30 or similar).
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled (zgpg30 or similar).
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

- Grinding: Grind 1-2 mg of **(Indolin-4-yl)methanol** with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Pressing: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

- **Sample Mounting:** Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

3.2.2. Instrument Parameters

- **Spectral Range:** 4000 - 400 cm^{-1} .
- **Resolution:** 4 cm^{-1} .
- **Number of Scans:** 16-32.
- **Background:** A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.

Mass Spectrometry (MS)

3.3.1. Sample Preparation (for Electrospray Ionization - ESI)

- **Solution Preparation:** Prepare a dilute solution of **(Indolin-4-yl)methanol** (approximately 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
- **Acidification (for positive ion mode):** To promote protonation, a small amount of a volatile acid (e.g., 0.1% formic acid) is often added to the sample solution.
- **Filtration:** Filter the solution through a 0.22 μm syringe filter to remove any particulate matter before introduction into the mass spectrometer.

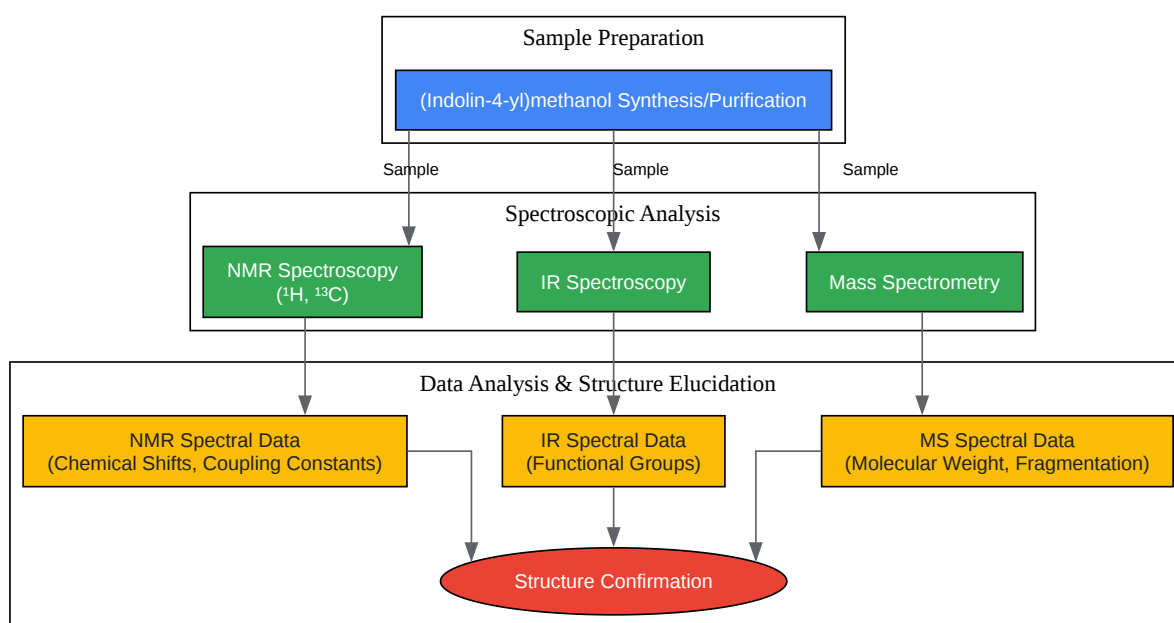
3.3.2. Instrument Parameters (Typical for ESI-MS)

- **Ionization Mode:** Positive or negative electrospray ionization.
- **Capillary Voltage:** 3-5 kV.
- **Nebulizing Gas Flow:** Dependent on the instrument, typically nitrogen.
- **Drying Gas Flow and Temperature:** Optimized to desolvate the ions effectively.

- Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

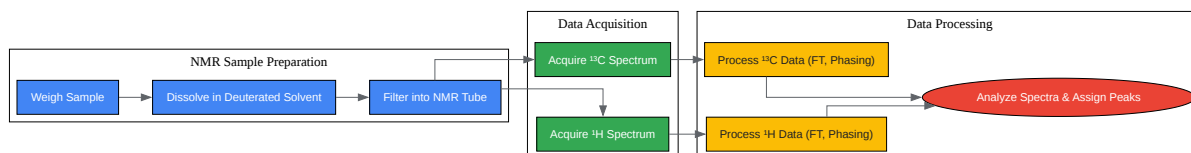
Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectral analysis of **(Indolin-4-yl)methanol**.



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Caption: Workflow for the spectral analysis of **(Indolin-4-yl)methanol**.



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